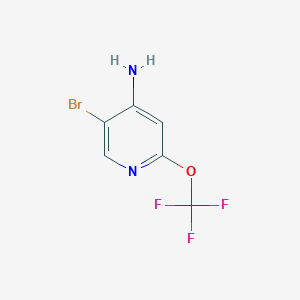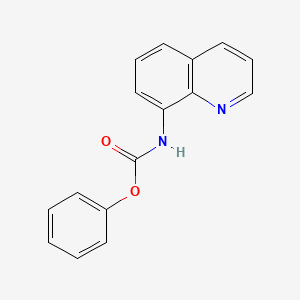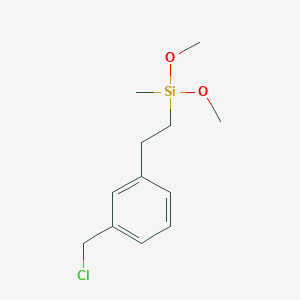
Diethyl naphthalen-1-ylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl naphthalen-1-ylphosphonate is an organophosphorus compound characterized by the presence of a naphthalene ring bonded to a phosphonate group. This compound is known for its stability and unique chemical properties, making it a valuable subject of study in various scientific fields. Its molecular formula is C₁₄H₁₇O₃P, and it has a molecular weight of 264.26 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diethyl naphthalen-1-ylphosphonate can be synthesized through various methods. One common approach involves the reaction of naphthalen-1-ol with diethyl phosphite in the presence of a catalyst such as palladium acetate. The reaction typically occurs under microwave irradiation at elevated temperatures (around 100°C) for a short duration (approximately 30 minutes) .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product. The process may also involve purification steps such as column chromatography to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: Diethyl naphthalen-1-ylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and bases such as sodium hydride are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various phosphonic acid derivatives, phosphine derivatives, and substituted naphthalene compounds .
Wissenschaftliche Forschungsanwendungen
Diethyl naphthalen-1-ylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Wirkmechanismus
The mechanism of action of diethyl naphthalen-1-ylphosphonate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular membranes, affecting their integrity and function. The exact pathways and molecular targets involved in its action are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Diethyl phosphonate: A simpler analog with similar chemical properties.
Naphthalen-1-ylphosphonic acid: A related compound with a phosphonic acid group instead of a phosphonate ester.
Phenylphosphonic acid: Another organophosphorus compound with a phenyl group instead of a naphthalene ring.
Uniqueness: Diethyl naphthalen-1-ylphosphonate is unique due to the presence of both a naphthalene ring and a phosphonate group, which confer distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
25944-75-6 |
|---|---|
Molekularformel |
C14H17O3P |
Molekulargewicht |
264.26 g/mol |
IUPAC-Name |
1-diethoxyphosphorylnaphthalene |
InChI |
InChI=1S/C14H17O3P/c1-3-16-18(15,17-4-2)14-11-7-9-12-8-5-6-10-13(12)14/h5-11H,3-4H2,1-2H3 |
InChI-Schlüssel |
INXMOAKUGQVZPN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C1=CC=CC2=CC=CC=C21)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B15065694.png)
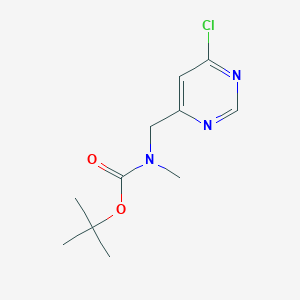
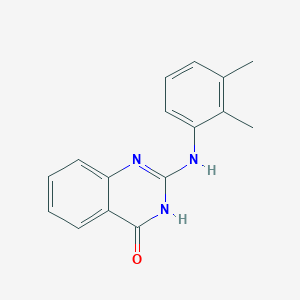
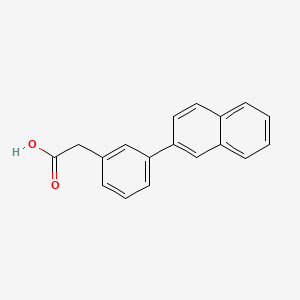
![4-(Butylamino)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B15065705.png)
![7-Iodo-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B15065715.png)
